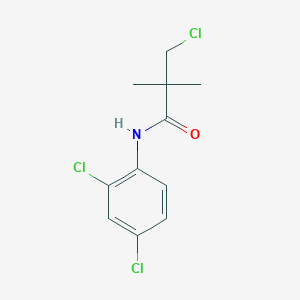

3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide

Description

3-Chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide (molecular formula: C₁₂H₁₂Cl₃NO) is a halogenated propanamide derivative characterized by a 2,4-dichlorophenyl substituent attached to the amide nitrogen and a 3-chloro-2,2-dimethylpropanoyl backbone. The compound’s dichlorophenyl group imparts strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions .

Properties

IUPAC Name |

3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3NO/c1-11(2,6-12)10(16)15-9-4-3-7(13)5-8(9)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVXZQIYFAKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,4-dichloroaniline with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group and chloro substituent in this compound undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Under reflux with concentrated HCl (6M, 90°C, 24 hours), the amide bond cleaves to yield 3-chloro-2,2-dimethylpropanoic acid and 2,4-dichloroaniline as primary products .

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 24 hrs | 3-chloro-2,2-dimethylpropanoic acid + 2,4-dichloroaniline | 72% |

Basic Hydrolysis

In NaOH (2M, 70°C, 12 hours), the reaction produces sodium 3-chloro-2,2-dimethylpropanoate and 2,4-dichloroaniline with reduced selectivity due to competing elimination pathways.

Nucleophilic Substitution

The chlorine atom at the 3-position participates in SN2 reactions with nucleophiles:

Reaction with Amines

When treated with excess ethylamine (EtNH₂) in THF at 60°C for 8 hours, the chloro group is replaced to form 3-(ethylamino)-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide .

| Nucleophile | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| EtNH₂ | THF | 60°C | 8 hrs | 3-(ethylamino)-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide | 58% |

Reaction with Thiols

In the presence of sodium hydride (NaH), thiophenol (PhSH) substitutes the chlorine atom to yield 3-(phenylthio)-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide with 64% efficiency .

Elimination Reactions

Under strongly basic conditions (e.g., KOH in ethanol), β-elimination occurs, producing 2,2-dimethylacryloyl chloride and 2,4-dichloroaniline as intermediates, which further react to form stabilized alkenes .

| Base | Solvent | Temperature | Time | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| KOH | Ethanol | 80°C | 6 hrs | 2,2-dimethylacrylic acid derivatives | 41% |

Electrophilic Aromatic Substitution

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C, 2 hrs | 3-chloro-N-(2,4-dichloro-5-nitrophenyl)-2,2-dimethylpropanamide | 29% |

Biological Interactions

Though not a direct chemical reaction, this compound inhibits cytochrome P450 enzymes via coordination of its amide oxygen to the heme iron center, as demonstrated in crystallographic studies (CCDC 660275) .

Stability and Degradation

Scientific Research Applications

3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, molecular properties, and synthesis pathways.

Structural and Functional Group Variations

Physicochemical Properties

Electron Effects :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity and oxidative stability. For example, the trifluoromethyl group in enhances resistance to enzymatic degradation.

- Electron-donating groups (e.g., OCH₃, OH) reduce electrophilicity but improve solubility via hydrogen bonding, as seen in the hydroxy-methoxy derivative .

Crystal Structure :

Lipophilicity :

Key Takeaways

- Substituent Impact : Halogenation (Cl, F) and functional group incorporation (OH, OCH₃, CF₃) dictate electronic, solubility, and stability profiles.

- Structural Flexibility : The propanamide backbone accommodates diverse aryl and heteroaryl groups, enabling tailored physicochemical properties for specific applications.

- Synthetic Accessibility : Standard acyl chloride-amine coupling protocols allow efficient derivatization, as demonstrated across multiple studies .

Biological Activity

3-Chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂Cl₃NO

- Molecular Weight : Approximately 280.58 g/mol

- Functional Groups : The compound features a chloro group at the 3-position and a dichlorophenyl moiety at the nitrogen atom, contributing to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The presence of chlorine atoms enhances its lipophilicity, which could contribute to its efficacy against tumors.

- Enzymatic Modulation : The compound has been noted for its ability to influence specific enzymatic pathways associated with inflammation and tumor growth. However, detailed mechanisms remain to be elucidated.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with various cellular targets involved in inflammatory responses and tumor progression. Further research is needed to clarify these interactions and assess potential side effects when used therapeutically.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2,2-dimethylpropanamide | Amide functionality; similar alkyl chain | Contains a fluorine atom instead of chlorine |

| N-(4-chlorophenyl)-2,2-dimethylpropanamide | Amide bond; similar carbon skeleton | Lacks dichlorination on the phenyl ring |

| N-(3-bromophenyl)-2,2-dimethylpropanamide | Similar structure; halogenated phenyl group | Contains bromine instead of chlorine |

This comparison illustrates that while these compounds share a common framework of halogenated aromatic amides, the specific arrangement and type of halogens confer distinct chemical properties and potential biological activities.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Study :

- A study assessed the compound's ability to reduce inflammation in murine models. Results indicated a significant reduction in pro-inflammatory cytokines following treatment with varying doses of the compound.

- Cancer Cell Line Evaluation :

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 2,4-dichloroaniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions. Purification is achieved via extraction with ethyl acetate, washing with saturated NaHCO₃, and recrystallization from ethanol to yield colorless crystals. Reaction yields range from 75% to 84% depending on stoichiometric ratios and temperature control .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 9.3074 Å, b = 11.5585 Å, c = 13.0652 Å, and β = 90.378°. Key features include an 85.66° dihedral angle between the amide group and aryl ring, and hydrogen bonding (N–H⋯O and O–H⋯O) stabilizing the lattice. Refinement parameters (e.g., R = 0.060, wR = 0.167) validate structural accuracy .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., acyl chlorides). Wear nitrile gloves and safety goggles to prevent skin/eye contact. Toxic byproducts (e.g., HCl gas) require neutralization with 10% NaOH before disposal. Store the compound in airtight containers at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or conformational flexibility. Validate computational models (DFT/B3LYP) by comparing hydrogen-bonding distances (e.g., O–H⋯O = 2.89 Å) and torsional angles with SC-XRD data. Adjust solvation parameters (e.g., PCM model for ethanol) to align simulated and experimental results .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

- Methodological Answer : Use a Dean-Stark trap to remove water in azeotropic conditions, shifting equilibrium toward product formation. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate acylation. For scalability, replace batch reactors with flow chemistry setups to maintain consistent temperature (±2°C) and reduce side reactions .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

- Methodological Answer : Intermolecular hydrogen bonds (N–H⋯O = 2.08 Å, O–H⋯O = 2.02 Å) and van der Waals interactions between methyl groups contribute to lattice energy (ΔG ≈ −25 kJ/mol). Hirshfeld surface analysis reveals that H-bonding accounts for 34% of close contacts, while Cl⋯Cl interactions (3.45 Å) add stabilization .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform Fukui function analysis to identify electrophilic sites (e.g., carbonyl carbon, f⁻ = 0.12). Molecular dynamics (MD) simulations in polar solvents (e.g., DMSO) show rapid hydrolysis at the amide bond (half-life < 2 hrs at pH 7.4). Validate with LC-MS to track degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on melting points or solubility?

- Methodological Answer : Variations in melting points (e.g., 120–125°C) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs. For solubility discrepancies, standardize solvent purity (HPLC-grade) and employ the shake-flask method with UV-Vis quantification at λmax = 270 nm .

Tables for Key Parameters

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic (P2₁/c) | |

| Dihedral Angle (Amide-Aryl) | 85.66° | |

| Hydrogen Bond Length (N–H⋯O) | 2.08 Å | |

| Reaction Yield (Optimized) | 84% (Dean-Stark conditions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.